(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a cyclohexylcarbamoyl group attached to a methoxyphenyl moiety through a prop-2-enoic acid linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:
Formation of the Cyclohexylcarbamoyl Intermediate: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylcarbamoyl intermediate.
Attachment of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl compound under appropriate conditions to form the methoxyphenylcarbamoyl intermediate.
Formation of the Prop-2-enoic Acid Linkage: Finally, the intermediate is subjected to a reaction with an appropriate reagent to form the prop-2-enoic acid linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Reactions are typically carried out in polar solvents such as water or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group, used in the synthesis of pharmaceuticals and other chemicals.
Suberanilic Acid: A compound with similar structural features, studied for its antibacterial activity.
Uniqueness
(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-[2-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(18-14-7-2-1-3-8-14)12-22-15-9-5-4-6-13(15)10-11-17(20)21/h4-6,9-11,14H,1-3,7-8,12H2,(H,18,19)(H,20,21) |
InChI Key |
IEUGRVUMJDJYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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